molecular formula C11H14N2O2 B14505404 2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate CAS No. 62853-85-4

2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate

Cat. No.: B14505404
CAS No.: 62853-85-4
M. Wt: 206.24 g/mol
InChI Key: AEZZOQQKABZMAH-UHFFFAOYSA-N
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Description

2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[221]heptan-1-yl)ethen-1-olate is a chemical compound known for its unique structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate typically involves the diazotization of an appropriate precursor. One common method is the reaction of 3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-amine with nitrous acid under acidic conditions to form the diazonium salt . The reaction is usually carried out at low temperatures to stabilize the diazonium intermediate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Halogenated, hydroxylated, or aminated derivatives.

    Coupling Reactions: Azo dyes with various chromophoric properties.

    Reduction Reactions: Corresponding amines.

Scientific Research Applications

2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent for diazo coupling reactions.

    Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, participate in coupling reactions, or be reduced to form amines. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylbicyclo[2.2.1]heptan-2-one: A structurally related compound with similar reactivity.

    7-Oxabicyclo[2.2.1]heptane Derivatives: Compounds with a similar bicyclic framework but different functional groups.

Uniqueness

2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate is unique due to its diazonium group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and industrial applications.

Properties

CAS No.

62853-85-4

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

1-(2-diazoacetyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C11H14N2O2/c1-10(2)7-3-4-11(5-7,9(10)15)8(14)6-13-12/h6-7H,3-5H2,1-2H3

InChI Key

AEZZOQQKABZMAH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)(C1=O)C(=O)C=[N+]=[N-])C

Origin of Product

United States

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